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molecular formula C13H20O3 B8772883 methyl 3-oxospiro[5.5]undecane-2-carboxylate

methyl 3-oxospiro[5.5]undecane-2-carboxylate

Cat. No. B8772883
M. Wt: 224.30 g/mol
InChI Key: WMYJRRVZEKWYPR-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of dimethyl carbonate (17.9 g) in tetrahydrofuran (130 mL) were added 60% sodium hydride (9.9 g) and potassium tert-butoxide (0.14 g). To the mixture was added a solution of spiro[5.5]undecan-3-one (20.6 g) obtained in the same manner as in Step 2 in tetrahydrofuran (120 mL) at 85° C. over 2 hours, followed by stirring the reaction mixture at 85° C. for 1.5 hours. After cooling down to room temperature and adding 15% aqueous acetic acid solution (94.2 mL), the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried and concentrated to give 3-oxo-spiro[5.5]undecane-2-carboxylic acid methyl ester (29.6 g).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
94.2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.[H-].[Na+].[CH2:9]1[C:14]2([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:13][CH2:12][C:11](=[O:20])[CH2:10]1.C(O)(=O)C>O1CCCC1.CC(C)([O-])C.[K+]>[CH3:5][O:4][C:1]([CH:12]1[C:11](=[O:20])[CH2:10][CH2:9][C:14]2([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:13]1)=[O:6] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
9.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.14 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
C1CC(CCC12CCCCC2)=O
Step Three
Name
Quantity
94.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at 85° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C1CC2(CCC1=O)CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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